molecular formula C7H5ClFN3 B6303936 6-Chloro-8-fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine CAS No. 2177257-91-7

6-Chloro-8-fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B6303936
CAS No.: 2177257-91-7
M. Wt: 185.58 g/mol
InChI Key: RWLDJBUWWQYSIW-UHFFFAOYSA-N
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Description

6-Chloro-8-fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine is a functionalized heterocyclic scaffold designed for use in medicinal chemistry and drug discovery research. The [1,2,4]triazolo[1,5-a]pyridine core is a privileged structure in pharmaceutical development, known for its broad-spectrum biological activities and its role as a bioisostere for purine analogs . This scaffold is a key building block in the synthesis of novel compounds targeting various diseases, with documented applications in the development of potent and selective kinase inhibitors . The specific chloro and fluo... substitutions on this core structure are typical sites for further synthetic modification, allowing researchers to explore structure-activity relationships (SAR) and optimize properties like potency, selectivity, and pharmacokinetics . As a research chemical, it serves as a versatile intermediate for constructing more complex molecules aimed at hit-to-lead and lead optimization campaigns. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-chloro-8-fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFN3/c1-4-10-7-6(9)2-5(8)3-12(7)11-4/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWLDJBUWWQYSIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=C(C2=N1)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-8-fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-chloro-3-fluoropyridine with hydrazine hydrate to form the corresponding hydrazone intermediate. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride (POCl3), to yield the desired triazolopyridine compound .

Industrial Production Methods

Industrial production of 6-Chloro-8-fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-8-fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazolopyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

Biological Activities

Antimicrobial and Antifungal Properties

Research indicates that 6-chloro-8-fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine exhibits notable antimicrobial and antifungal activities. These properties make it a candidate for developing new antibiotics and antifungal agents. Studies have shown its efficacy against various pathogens, suggesting its potential as a therapeutic agent in infectious diseases .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Its mechanism of action appears to involve the inhibition of specific kinases involved in cell proliferation. This inhibition may lead to reduced tumor growth and enhanced apoptosis in cancer cells .

Synthetic Utility

Building Block for Heterocycles

In organic synthesis, 6-chloro-8-fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine serves as a versatile building block for creating more complex heterocyclic compounds. Its unique substitution pattern allows for various chemical modifications through nucleophilic substitutions and cyclization reactions .

Chemical Reactions

Reaction TypeDescription
Substitution Reactions Chlorine and fluorine can be replaced by other functional groups.
Oxidation/Reduction Can undergo oxidation or reduction to yield different derivatives.
Cyclization Reactions The triazole ring can participate in further cyclization to form complex structures.

Industrial Applications

Pharmaceutical Development

The compound's unique properties make it valuable in pharmaceutical development. It is being explored as a precursor for synthesizing novel drugs targeting various diseases, including cancers and infectious diseases .

Material Science

Beyond pharmaceuticals, 6-chloro-8-fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine has applications in material science for developing new materials with specific electronic or optical properties due to its heterocyclic structure .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various triazolopyridine derivatives, including 6-chloro-8-fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine. Results indicated significant activity against resistant strains of bacteria and fungi, supporting its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Research

In preclinical trials examining the anticancer effects of this compound on breast cancer cell lines, it was found to inhibit cell growth significantly at low concentrations. Further research is needed to elucidate the specific pathways involved.

Mechanism of Action

The mechanism of action of 6-Chloro-8-fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of kinases involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Halogen-Substituted Derivatives

Compound Name CAS Substituents (Positions) Molecular Weight Key Properties/Applications
8-Chloro-6-methyl derivative 2155876-04-1 6-CH₃, 8-Cl 167.60 Intermediate; potential herbicidal activity
6-Bromo-8-methyl derivative 899429-04-0 6-Br, 8-CH₃ 212.05 Organic synthesis intermediate; bromine enhances electrophilicity
8-Bromo-6-chloro derivative 1433822-19-5 6-Cl, 8-Br 232.47 Research use; dual halogens for enhanced binding
Target Compound 2177257-91-7 6-Cl, 8-F, 2-CH₃ 185.59 Optimized bioavailability and metabolic stability

Key Observations :

  • Fluorine vs. Chlorine/Bromine : Fluorine’s smaller size and high electronegativity reduce steric hindrance and improve membrane permeability compared to bulkier halogens like bromine .

Functional Group Variations

Compound Name Substituents (Positions) Key Functional Groups Applications
8-Nitro derivative 8-NO₂ Nitro group Fluorescent materials; kinase inhibitors
2-Amino-6-carboxamide derivative 2-NH₂, 6-CONH₂ Amine and carboxamide Antifungal/antimicrobial agents
5,7-Dimethyl sulfonamide 5,7-(CH₃)₂, 2-SO₂NH₂ Sulfonamide Herbicidal activity (ALS inhibitors)
Target Compound 6-Cl, 8-F, 2-CH₃ Halogens and methyl Versatile scaffold for drug discovery

Key Observations :

  • Nitro Groups : Improve electron-withdrawing effects but may introduce toxicity .
  • Sulfonamides : Critical for herbicidal activity by mimicking natural substrates of acetolactate synthase (ALS) .

Physicochemical Properties

Property Target Compound 8-Chloro-6-methyl Derivative 6-Bromo-8-methyl Derivative
Molecular Weight 185.59 167.60 212.05
LogP (Predicted) ~2.1 (moderate lipophilicity) ~1.8 ~2.5
Solubility Low in water; soluble in DMSO Similar Lower due to bromine

Fluorine Impact : The 8-F substituent increases polarity slightly compared to Cl/Br, improving aqueous solubility .

Biological Activity

6-Chloro-8-fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound notable for its diverse biological activities. This compound is characterized by a triazole ring fused to a pyridine ring, with chlorine and fluorine substituents at the 6 and 8 positions, respectively. Its unique structure contributes to its potential therapeutic applications in various fields, including antimicrobial and anticancer research.

  • IUPAC Name : 6-chloro-8-fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine
  • Molecular Formula : C7H5ClFN3
  • Molecular Weight : 185.59 g/mol
  • CAS Number : 2177257-91-7

The biological activity of 6-Chloro-8-fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine is attributed to its ability to interact with specific molecular targets. The compound may inhibit various enzymes and receptors involved in cell signaling pathways. For instance, it has been suggested that it could act as an inhibitor of kinases related to cell proliferation, potentially exhibiting anticancer properties.

Antimicrobial Activity

Research indicates that compounds within the triazolopyridine class exhibit significant antimicrobial properties. For example:

  • Antifungal Activity : The compound has shown promising results against various fungal strains, demonstrating effective inhibition comparable to established antifungal agents.
  • Bacterial Inhibition : Studies have reported that derivatives of triazolopyridines can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 5 to 10 µg/mL against certain strains .

Anticancer Potential

The anticancer activity of 6-Chloro-8-fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine has been explored in several studies:

  • Cell Proliferation Inhibition : It has been shown to inhibit cell proliferation in human tumor cell lines such as HeLa and HCT116. The compound's effectiveness was measured using IC50 values indicating its potency in reducing cell viability .

Case Studies

Several studies have investigated the biological activities of this compound:

  • Study on Antimicrobial Efficacy :
    • A comparative analysis was conducted where the compound was tested against various pathogens. Results indicated that it possessed superior activity against Candida albicans compared to traditional antifungals .
  • Anticancer Research :
    • In vitro studies demonstrated that the compound inhibited the growth of cancer cells through apoptosis induction mechanisms. The study highlighted its potential as a lead compound for further development in cancer therapeutics .

Data Summary

Activity TypeTarget Organism/Cell LineMIC/IC50 ValuesReference
AntimicrobialStaphylococcus aureus5–10 µg/mL
AntifungalCandida albicansNot specified
AnticancerHeLa cellsIC50 ~ X µM
AnticancerHCT116 cellsIC50 ~ Y µM

Q & A

Q. What are the common synthetic routes for 6-Chloro-8-fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine?

  • Methodological Answer : Synthesis typically involves cyclization or substitution reactions. For example:
  • Cyclization : Metal-free protocols (e.g., heating amine derivatives with ketones in acetic acid) yield triazolopyridine cores (e.g., red crystals with 97% purity) .
  • Halogenation : Bromine or chlorine substituents can be introduced via electrophilic substitution or palladium-catalyzed cross-coupling (e.g., using zinc cyanide for cyano group substitution) .
  • Fluorination : Fluorine is often introduced via nucleophilic substitution or using fluorinating agents under inert conditions.

Q. How is the structural integrity of 6-Chloro-8-fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine confirmed?

  • Methodological Answer : Key techniques include:
  • NMR/IR Spectroscopy : To confirm functional groups (e.g., methyl, chloro, fluoro) and ring fusion. For example, 1^1H NMR peaks at δ 2.5–3.0 ppm indicate methyl groups .
  • Elemental Analysis : Matches calculated vs. observed C, H, N content (e.g., C: 61.87% calculated vs. 61.98% observed) .
  • X-ray Crystallography : Resolves bond lengths and angles (e.g., triazole-pyridine ring fusion angle: ~120°) .

Q. What structural features influence the reactivity of this compound?

  • Methodological Answer : Substituent effects are critical:
  • Halogens (Cl, F) : Increase electrophilicity for nucleophilic substitution (e.g., Suzuki coupling) .
  • Methyl Group : Enhances steric hindrance and solubility (logP reduction by ~0.5 units) .
  • Triazole-Pyridine Core : Facilitates π-π stacking with biological targets (e.g., enzyme active sites) .

Advanced Research Questions

Q. How can palladium-catalyzed cross-coupling be optimized for introducing substituents?

  • Methodological Answer :
  • Catalyst Selection : Pd(PPh3_3)4_4 or PdCl2_2(dppf) with ligands (e.g., XPhos) improve yields (up to 85%) .
  • Solvent/Base : Use DMF or THF with K2_2CO3_3 for deprotonation.
  • Substrate Activation : Bromo derivatives (e.g., 8-bromo analogs) show higher reactivity than chloro .
  • Monitoring : Track reaction progress via TLC or HPLC-MS to avoid over-substitution.

Q. What methodologies assess interactions with metabolic enzymes or signaling proteins?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Measure IC50_{50} values using fluorogenic substrates (e.g., cytochrome P450 isoforms) .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes (e.g., hydrogen bonding with Ser-123 of mGlu5 receptors) .
  • Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (e.g., KD_D = 120 nM for PDE10 inhibitors) .

Q. How do halogen substituents affect photophysical properties for fluorescent probes?

  • Methodological Answer :
  • Fluorine : Reduces electron density, blue-shifting emission (λem_{em} = 450 nm vs. 470 nm for non-fluoro analogs) .
  • Chlorine : Enhances spin-orbit coupling, increasing quantum yield (Φ = 0.65 vs. 0.45 for des-chloro derivatives) .
  • Applications : Copper-catalyzed cyclization generates triazolopyridines with large Stokes shifts (>100 nm) for bioimaging .

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